molecular formula C6H14N2 B1199290 1,2-Cyclohexanediamine CAS No. 694-83-7

1,2-Cyclohexanediamine

Cat. No.: B1199290
CAS No.: 694-83-7
M. Wt: 114.19 g/mol
InChI Key: SSJXIUAHEKJCMH-UHFFFAOYSA-N
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Description

1,2-Cyclohexanediamine is an organic compound with the molecular formula C6H14N2. It is a diamine, meaning it contains two amine groups attached to a cyclohexane ring. This compound exists in two stereoisomeric forms: cis-1,2-cyclohexanediamine and trans-1,2-cyclohexanediamine. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Cyclohexanediamine can be synthesized through several methods. One common method involves the hydrogenation of o-phenylenediamine in the presence of a catalyst. Another method includes the reduction of 1,2-dinitrocyclohexane using hydrogen in the presence of a metal catalyst such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of o-phenylenediamine. This process is carried out under high pressure and temperature conditions to achieve high yields. The reaction typically uses a metal catalyst such as nickel or palladium .

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1,2-Cyclohexanediamine can be compared with other diamines such as:

Uniqueness

This compound is unique due to its specific stereochemistry, which allows it to form chiral complexes. This property is particularly valuable in asymmetric synthesis, where the formation of enantiomerically pure products is crucial .

Properties

IUPAC Name

cyclohexane-1,2-diamine
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InChI

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2
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InChI Key

SSJXIUAHEKJCMH-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(C(C1)N)N
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Molecular Formula

C6H14N2
Record name 1,2-DIAMINOCYCLOHEXANE
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DSSTOX Substance ID

DTXSID0027301
Record name 1,2-Cyclohexanediamine
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Molecular Weight

114.19 g/mol
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Physical Description

1,2-diaminocyclohexane appears as a clear to light yellow liquid. Corrosive to the eyes, skin, mouth, throat and stomach. Vapors may irritate eyes., Liquid, Dark liquid with an amine odor; [CAMEO]
Record name 1,2-DIAMINOCYCLOHEXANE
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Record name 1,2-Cyclohexanediamine
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Flash Point

Flash point > 93 °C
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Vapor Pressure

0.4 [mmHg]
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Mechanism of Action

/PLATINUM CO-ORDINATION COMPLEXES/ SHARE THE COMMON FORMULA PTA2X2... THE ACTIVE LIGANDS ARE MONODENTATE ANIONS OF INTERMEDIATE LEAVING ABILITY, WHEREAS THE AMINE A LIGANDS INFLUENCE THE SOLUBILITY OF THE COMPLEX. THE STEREOSPECIFICITY OF THE ANTI-TUMOR EFFECT IS AN IMPORTANT PROPERTY OF THE PLATINUM COMPLEXES. ... INDIRECT EVIDENCE SUGGESTS THAT BINDING TO ADJACENT GUANINE BASES IN THE SAME DNA STRAND IS IMPORTANT TO THE MODE OF ACTION. AFTER INITIAL BINDING TO GUANINE BASES, DNA BECOMES LOCALLY DENATURED AND EXPOSES ADDITIONAL CROSS-LINKING SITES. /PLATINUM COMPLEXES/, ...THE TOXIC EFFECT ON ANIMALS OF PLATINUM ITSELF DIFFERS ESSENTIALLY FROM THAT OF THE COMPLEX SALTS. ...THE ACTION OF THESE SALTS IS NOT DUE TO THE SEPARATE COMPONENTS, PLATINUM AND THE BASE, BUT TO THAT OF THE MOLECULE AS A WHOLE ON SENSITIVE TISSUES, AND THEIR PHYSIOLOGICAL EFFECT, THOUGH VARYING IN DEGREE, IS IDENTICAL IN CHARACTER. ...AN INCREASE IN THE VALENCY OF THE AMMONIUM COMPONENT WAS ASSOCIATED WITH A STRONGER "CURARE-LIKE" ACTION WHILE A CHANGE IN THE VALENCY OF THE PLATINUM HAD NO INFLUENCE ON THE TOXIC EFFECT. /PLATINUM COMPLEXES/
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CAS No.

694-83-7
Record name 1,2-DIAMINOCYCLOHEXANE
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Record name 1,2-Diaminocyclohexane
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Record name 1,2-Cyclohexanediamine
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Record name 1,2-Cyclohexanediamine
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Record name Cyclohex-1,2-ylenediamine
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Synthesis routes and methods I

Procedure details

DE-A-2 429 293 discloses in Example 1 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from magnetite by reduction with hydrogen and doped with aluminum oxide, silicon dioxide, calcium oxide and vanadium pentoxide yields 98.22% of hexamethylenediamine comprising 1900 ppm of 1,2-diaminocyclohexane, and in Example 2 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from Labrador hematite ore (Fe2O3) by reduction with hydrogen and doped with aluminum oxide, silicon dioxide and calcium oxide yields 98.05% of hexamethylenediamine comprising 3500 ppm of 1,2-diaminocyclohexane.
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Synthesis routes and methods II

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Cyclohexanediamine
Reactant of Route 2
Reactant of Route 2
1,2-Cyclohexanediamine
Reactant of Route 3
1,2-Cyclohexanediamine
Reactant of Route 4
1,2-Cyclohexanediamine
Reactant of Route 5
1,2-Cyclohexanediamine
Reactant of Route 6
1,2-Cyclohexanediamine
Customer
Q & A

Q1: What is the molecular formula and weight of 1,2-Cyclohexanediamine?

A1: this compound has the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol.

Q2: What are some spectroscopic techniques used to characterize this compound and its complexes?

A2: Researchers utilize a variety of spectroscopic methods to characterize this compound and its metal complexes. These techniques include:

  • 1H NMR and 13C NMR: These techniques provide valuable insights into the structure and conformation of the cyclohexane ring and chelate ring in complexes [, , , ].
  • Circular Dichroism (CD): CD spectroscopy helps elucidate the stereochemistry of complexes and the conformations adopted by the chelate ring [, , , , , ].
  • UV-Vis Spectroscopy: This technique is used to study the electronic transitions in this compound complexes and investigate their interactions with DNA [, , , , ].
  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound and its complexes, such as amine and carbonyl groups [, , , ].

Q3: How do platinum(II) complexes of this compound interact with DNA?

A: Platinum(II) complexes of this compound, such as oxaliplatin, exert their antitumor activity by binding to DNA. This binding involves the formation of covalent bonds between the platinum atom and the N7 atom of guanine bases in DNA [, , , ].

Q4: What is the influence of the conformation of this compound on the antitumor activity of its platinum(II) complexes?

A: Studies have shown that the conformation of the cyclohexane ring in this compound influences the antitumor activity of its platinum(II) complexes. For example, trans isomers of platinum(II) complexes with this compound tend to be more active than cis isomers against leukemia P388 cells []. This difference in activity is attributed to the coplanarity of the cyclohexane and chelate rings in the trans isomers, facilitating their approach and interaction with DNA [].

Q5: Can this compound derivatives be used as ligands in asymmetric catalysis?

A: Yes, chiral N,N'-dialkyl-1,2-cyclohexanediamine derivatives have been successfully employed as ligands in copper(II)-catalyzed asymmetric Henry reactions []. These reactions are important for the synthesis of chiral beta-nitro alcohols, which are valuable intermediates in organic synthesis.

Q6: How does the chirality of this compound impact the catalytic activity of its metal complexes?

A: The chirality of this compound plays a crucial role in the catalytic activity of its metal complexes. For instance, a chiral trinuclear manganese(III) triplesalen complex, synthesized using a chiral version of this compound, exhibited catalytic activity in the enantioselective epoxidation of unfunctionalized olefins []. The enantiomeric excess of the epoxide product was influenced by the chirality of the this compound moiety in the catalyst [].

Q7: What challenges arise with the solubility of this compound platinum(II) complexes and how are they addressed?

A: Some this compound platinum(II) complexes exhibit limited water solubility, posing challenges for their formulation and administration []. To overcome this, researchers have explored replacing chloride ions in these complexes with sulfate ions or D-glucuronate moieties, resulting in enhanced water solubility and retained antitumor activity [].

Q8: How is the in vitro release of SM-11355 from Lipiodol formulated for drug delivery?

A: SM-11355, a lipophilic platinum complex containing this compound, is formulated with Lipiodol to enable its delivery and enhance its antitumor effects []. In vitro studies demonstrate a gradual release of platinum compounds from SM-11355/Lipiodol over time []. These released platinum compounds, including cyclohexane-1,2-diamineplatinum(II) dichloride (DPC), exhibit significant growth inhibitory activities against various cancer cell lines [].

Q9: How can the enantiomeric purity of this compound be determined?

A: Researchers have developed both gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for determining the enantiomeric purity of this compound [, ]. These methods utilize chiral stationary phases to separate and quantify the enantiomers, ensuring the quality and consistency of this compound used in various applications.

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